

Technical Guide: Nitrovin Hydrochloride Solubility and Stability Profile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nitrovin hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information regarding the solubility and stability of **nitrovin hydrochloride**. Specific quantitative data is limited in the public domain; therefore, this guide also presents generalized experimental protocols for determining these properties, based on standard pharmaceutical industry practices.

Introduction

Nitrovin, and its hydrochloride salt, is an antibacterial agent that has been used as a growth promoter in animal feed.[1] Recent research has also explored its potential as an anticancer agent due to its ability to induce reactive oxygen species (ROS)-mediated cell death by targeting thioredoxin reductase 1 (TrxR1).[2] A thorough understanding of the physicochemical properties of **nitrovin hydrochloride**, particularly its solubility and stability, is crucial for the development of new formulations and for ensuring its quality, safety, and efficacy in any potential therapeutic application.

This technical guide provides a consolidated overview of the available solubility and stability data for **nitrovin hydrochloride**. It also includes detailed, generalized experimental protocols that can be adapted for in-house determination of these critical parameters.

Physicochemical Properties



Chemical Name: 2-[[1,5-bis(5-nitrofuran-2-yl)penta-1,4-dien-3-ylidene]amino]guanidine;hydrochloride[3]

• CAS Number: 2315-20-0

Molecular Formula: C14H13ClN6O6[3]

Molecular Weight: 396.74 g/mol [3]

Appearance: Orange to dark brown solid/powder[4]

Melting Point: Approximately 280 °C (with decomposition)[4]

Solubility Data

Quantitative solubility data for **nitrovin hydrochloride** in a range of solvents is not readily available in the public literature. The following table summarizes the qualitative solubility information that has been reported.

Table 1: Qualitative Solubility of Nitrovin Hydrochloride

Solvent	Solubility	Reference
Water	Almost Insoluble	[4]
Diethyl Ether	Almost Insoluble	[4]
Dimethyl Sulfoxide (DMSO)	Soluble / Slightly Soluble	[4]
Ethanol	Soluble	[4]
Dimethylformamide (DMF)	Soluble	[4]
Pyridine	Soluble	[4]

Stability Data

Detailed quantitative stability data from forced degradation studies of **nitrovin hydrochloride** are not publicly available. Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[5]



Table 2: Stability Profile of Nitrovin Hydrochloride (Qualitative)

Condition	Stability Profile	Recommended Storage
Hydrolytic	Data not available. General knowledge suggests potential for hydrolysis at pH extremes.	Controlled pH environment.
Oxidative	Data not available. The presence of nitro groups suggests potential susceptibility to oxidation.	Protection from oxidizing agents.
Photolytic	Data not available. Many conjugated systems are sensitive to light.	Protection from light.
Thermal	Melting point indicates decomposition at high temperatures.	Store at 2-8°C in an inert atmosphere.

Experimental Protocols

The following are detailed, generalized methodologies for determining the solubility and stability of a drug substance like **nitrovin hydrochloride**. These protocols are based on standard industry practices and guidelines from authorities such as the International Council for Harmonisation (ICH).

Protocol for Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **nitrovin hydrochloride** in various solvents.

Materials:

- Nitrovin hydrochloride reference standard
- Selected solvents (e.g., Water, pH buffers, Ethanol, Methanol, Acetonitrile, DMSO)



- · Volumetric flasks, pipettes, and other calibrated glassware
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Analytical balance
- HPLC system with a validated quantitative method for nitrovin
- Syringe filters (e.g., 0.45 μm PTFE or PVDF)

Procedure:

- Add an excess amount of nitrovin hydrochloride to a series of vials, ensuring a solid phase remains at equilibrium.
- Add a known volume of the desired solvent to each vial.
- Securely cap the vials to prevent solvent evaporation.
- Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C) and agitate for a predetermined period (e.g., 24, 48, or 72 hours) to reach equilibrium.
- After agitation, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.
- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a syringe filter into a clean vial. The first few drops should be discarded to saturate the filter.
- Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
- Analyze the diluted sample using a validated HPLC method to determine the concentration of nitrovin hydrochloride.



• Calculate the solubility in mg/mL or other appropriate units.

Protocol for Forced Degradation Studies

Objective: To investigate the intrinsic stability of **nitrovin hydrochloride** under various stress conditions and to identify potential degradation products.

Materials:

- Nitrovin hydrochloride reference standard
- Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (e.g., 0.1 N, 1 N)
- Hydrogen peroxide (H₂O₂) solution (e.g., 3%, 30%)
- Calibrated oven and photostability chamber
- Validated stability-indicating HPLC method
- pH meter

Procedure:

- 1. Acid and Base Hydrolysis:
- Prepare solutions of nitrovin hydrochloride in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) media.
- Expose the solutions to elevated temperatures (e.g., 60-80°C) for a defined period (e.g., up to 24 hours).
- At specified time points, withdraw samples, neutralize them, and dilute to a suitable concentration for HPLC analysis.
- 2. Oxidative Degradation:
- Prepare a solution of nitrovin hydrochloride in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
- Store the solution at room temperature or a slightly elevated temperature, protected from light, for a defined period.
- Analyze samples at various time points by HPLC.

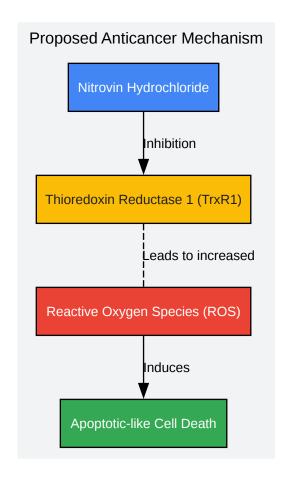


- 3. Thermal Degradation (Solid State):
- Place a known amount of solid nitrovin hydrochloride in a vial.
- Expose the solid to high temperatures (e.g., 80°C, 105°C) in a calibrated oven for a set duration.
- At the end of the study, dissolve the solid in a suitable solvent and analyze by HPLC.
- 4. Photostability:
- Expose a solution and solid sample of nitrovin hydrochloride to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
- A control sample should be stored under the same conditions but protected from light.
- Analyze both the exposed and control samples by HPLC.

Analysis of Results: For all studies, the chromatograms of the stressed samples should be compared to those of an unstressed control. The percentage degradation should be calculated, and any significant degradation products should be reported with their relative retention times. Peak purity analysis of the main peak is essential to demonstrate the stability-indicating nature of the analytical method.

Visualizations Signaling Pathway of Nitrovin's Anticancer Activity



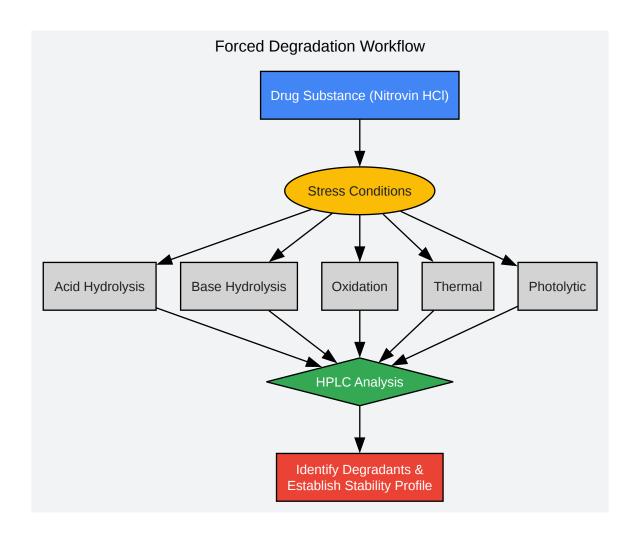


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Caption: Proposed mechanism of nitrovin-induced cell death.

Experimental Workflow for Forced Degradation Studies





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- To cite this document: BenchChem. [Technical Guide: Nitrovin Hydrochloride Solubility and Stability Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678374#nitrovin-hydrochloride-solubility-and-stability-data]

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